Agn-PC-0kpui5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Agn-PC-0kpui5” is a synthetic chemical compound that has garnered significant interest in recent years due to its unique properties and potential applications. It is a silver-based compound that incorporates the pentazolate anion, a polynitrogen species known for its high-energy density and potential use in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Agn-PC-0kpui5” involves the reaction of silver nitrate with a solution containing the pentazolate anion. The reaction is typically carried out in a solvent-free environment to maximize the yield and purity of the product. The reaction conditions include maintaining a temperature below 90°C to prevent decomposition of the compound .
Industrial Production Methods
Industrial production of “this compound” follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is typically purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Types of Reactions
“Agn-PC-0kpui5” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and nitrogen gas.
Reduction: It can be reduced to elemental silver and nitrogen gas.
Substitution: The pentazolate anion can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Reagents like halides and other anions can be used for substitution reactions.
Major Products Formed
Oxidation: Silver oxide and nitrogen gas.
Reduction: Elemental silver and nitrogen gas.
Substitution: Various substituted silver compounds depending on the anion used.
Wissenschaftliche Forschungsanwendungen
“Agn-PC-0kpui5” has a wide range of scientific research applications, including:
Chemistry: Used as a high-energy density material in the synthesis of other polynitrogen compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for use in targeted drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials for electronics and energy storage.
Wirkmechanismus
The mechanism of action of “Agn-PC-0kpui5” involves the release of nitrogen gas upon decomposition, which can be harnessed for various applications. The compound interacts with molecular targets through the pentazolate anion, which can form stable complexes with metals and other elements. This interaction is crucial for its high-energy density and potential use in energetic materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver Pentazolate (AgN5): Similar in structure but differs in stability and decomposition products.
Silver Azide (AgN3): Another silver-based compound with high-energy density but different chemical properties.
Silver Nitrate (AgNO3): Commonly used in various chemical reactions but lacks the high-energy density of "Agn-PC-0kpui5".
Uniqueness
“this compound” is unique due to its incorporation of the pentazolate anion, which provides it with a high-energy density and potential for various applications. Its stability and ability to form stable complexes with other elements make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
5678-30-8 |
---|---|
Molekularformel |
C23H25NO6 |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO6/c1-14-13-15(29-3)9-10-16(14)21(25)19-20(17-7-5-6-8-18(17)30-4)24(11-12-28-2)23(27)22(19)26/h5-10,13,20,25H,11-12H2,1-4H3 |
InChI-Schlüssel |
YVPWJPLGGLAPTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.